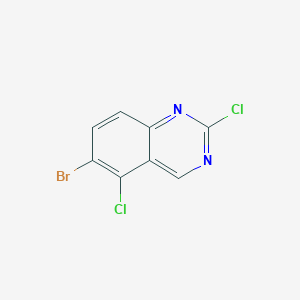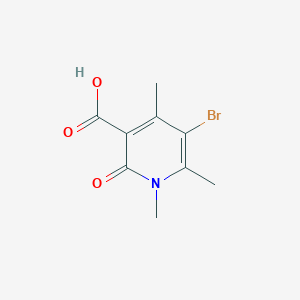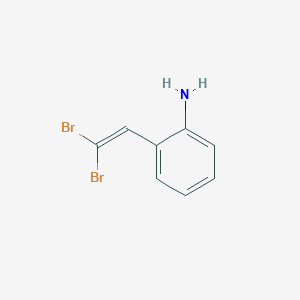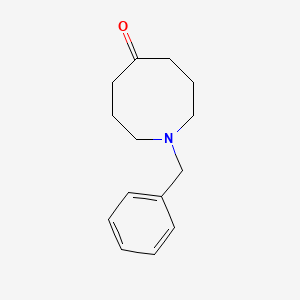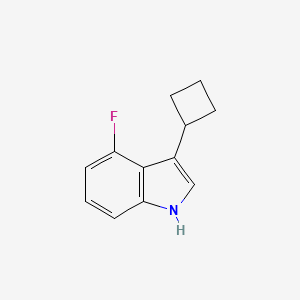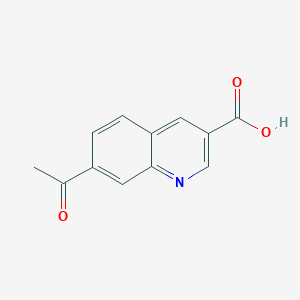
7-Acetylquinoline-3-carboxylic acid
概要
説明
7-Acetylquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles involves the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide . Another method includes the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . These methods highlight the versatility in the synthesis of quinoline derivatives, which can be tailored for specific functional group substitutions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often confirmed using advanced techniques such as X-ray diffraction. For example, the structure of a related compound, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was elucidated using this method . X-ray diffraction provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding the compound's chemical behavior.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids involves the design and synthesis of molecules with minimal covariance between their physicochemical substituent parameters . Additionally, the interaction between quinoline carboxylic acid derivatives and primary α-amino acids can lead to the formation of new heterocyclic products with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, the ability of 7-substituted 4-hydroxyquinoline-3-carboxylic acids to inhibit cellular respiration in Ehrlich ascites cells and malate dehydrogenase was found to be linearly related to their physicochemical substituent parameters . This suggests that the structure-activity relationship is an important aspect of quinoline chemistry, which can be exploited to design compounds with desired biological activities.
科学的研究の応用
Organotin(IV) Carboxylates Synthesis
A study by Xiao et al. (2013) discusses the synthesis of a series of organotin carboxylates based on amide carboxylic acids, including derivatives of quinoline carboxylic acids. These compounds were characterized by various methods such as IR, NMR spectroscopy, and X-ray crystallography, highlighting the diverse molecular architectures of organotin carboxylates influenced by amide carboxylic acids (Xiao et al., 2013).
Antibacterial Properties of Quinoline Carboxylic Acids
Al-Hiari et al. (2011) synthesized new derivatives involving quinoline carboxylic acids and evaluated their antibacterial properties. The study highlights the potential of quinoline carboxylic acid derivatives in developing new antibacterial agents (Al-Hiari et al., 2011).
Auxiliary-Assisted Palladium-Catalyzed Reactions
Research by Shabashov and Daugulis (2010) presents a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method showcases the functionalization of carboxylic acids, including those derived from quinoline, underlining their utility in complex chemical reactions (Shabashov & Daugulis, 2010).
Antimicrobial Activity of Quinoline Carboxylic Acids
Bhatt and Agrawal (2010) explored the synthesis of quinoline-4-carboxylic acid derivatives and their antimicrobial properties. They found these compounds to be effective against a range of microorganisms, emphasizing the role of quinoline carboxylic acids in antimicrobial research (Bhatt & Agrawal, 2010).
Photophysical Properties
Tang et al. (2011) investigated the excited-state intramolecular double proton transfer in 7-hydroxyquinoline-8-carboxylic acid. This study sheds light on the unique photophysical properties of quinoline carboxylic acids, which could have implications in photonic and electronic applications (Tang et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinoline derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures
Biochemical Pathways
Quinoline derivatives can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that 7-Acetylquinoline-3-carboxylic acid may have good bioavailability
Result of Action
Quinoline derivatives, in general, can have various effects depending on their specific targets and modes of action
Action Environment
Factors such as pH, temperature, and the presence of other substances can potentially affect the action of chemical compounds
特性
IUPAC Name |
7-acetylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-9-4-10(12(15)16)6-13-11(9)5-8/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIAGSAUPSQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288009 | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetylquinoline-3-carboxylic acid | |
CAS RN |
1956328-33-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956328-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)
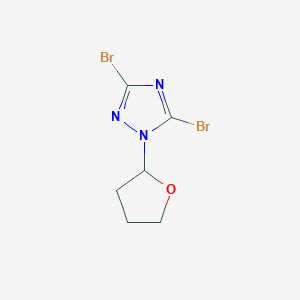
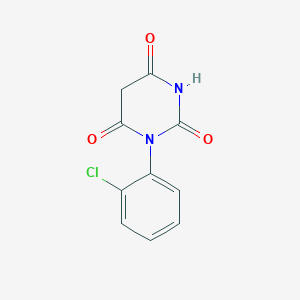
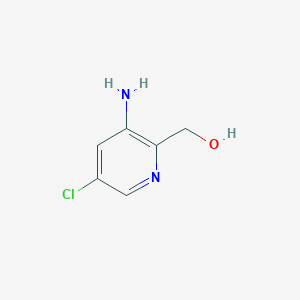
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)
